molecular formula C17H14N2O6S B2700795 N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097889-51-3

N-({[2,2'-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2700795
CAS No.: 2097889-51-3
M. Wt: 374.37
InChI Key: XEMVWWOXZNDIAG-UHFFFAOYSA-N
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Description

N-({[2,2’-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bifuran moiety, a benzoxazole ring, and a sulfonamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran unit can be synthesized through the oxidative coupling of furan derivatives. Common reagents for this step include iron(III) chloride or palladium catalysts under oxidative conditions.

    Benzoxazole Ring Formation: The benzoxazole ring is often constructed via a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This step may require acidic or basic conditions, depending on the specific reactants used.

    Sulfonamide Introduction: The sulfonamide group is introduced by reacting the benzoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone-like structures.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the benzoxazole and bifuran units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety may yield bifuran-quinones, while reduction of the sulfonamide group could produce the corresponding amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.

    Biology: Potential use as a probe or inhibitor in biochemical assays due to its ability to interact with specific enzymes or receptors.

    Medicine: Exploration as a drug candidate for its potential therapeutic effects, such as antimicrobial or anticancer activity.

    Industry: Use in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

    N-({[2,2’-bithiophene]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide: Similar structure but with thiophene rings instead of furan, which may alter its electronic properties and reactivity.

    N-({[2,2’-bipyrrole]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide: Contains pyrrole rings, potentially affecting its biological activity and solubility.

Uniqueness

N-({[2,2’-bifuran]-5-yl}methyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to the presence of the bifuran moiety, which can impart distinct electronic and steric properties compared to its thiophene or pyrrole analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c1-19-13-9-12(5-7-14(13)25-17(19)20)26(21,22)18-10-11-4-6-16(24-11)15-3-2-8-23-15/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMVWWOXZNDIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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